Studies have been conducted to determine if GSK9311 can bind to specific proteins or enzymes within cells. This binding could potentially influence cellular signaling pathways. PubChem: )
Research has explored the effects of GSK9311 on cell viability, proliferation, and differentiation. These studies investigate how GSK9311 might influence various cellular processes. Sigma-Aldrich:
GSK9311 is a chemical compound primarily recognized as a negative control inhibitor related to the bromodomain-containing protein BRPF1. Its full chemical designation is N-[2,3-Dihydro-1,3-dimethyl-6-[(4-methylphenyl)thio]pyridin-4-yl]-2-(4-methylphenyl)acetamide hydrochloride, with a molecular weight of 474 g/mol and a chemical formula of C24H31N5O3·HCl . GSK9311 serves as a reference compound in research involving bromodomain inhibitors, particularly in studies assessing the activity of its more potent counterpart, GSK6853.
GSK9311 is synthesized through nucleophilic aromatic substitution reactions. Specifically, it is formed using an SNAr (nucleophilic aromatic substitution) reaction, which involves the substitution of a leaving group on an aromatic ring by a nucleophile. This method is essential for constructing the complex structure of GSK9311, allowing for the introduction of various functional groups that contribute to its biological activity .
GSK9311 has been characterized as having minimal biological activity compared to its analog GSK6853. In experimental settings, it has been used as a control compound to evaluate the effects of bromodomain inhibition in various cellular contexts. Notably, studies have demonstrated that GSK9311 does not induce significant changes in cellular proliferation or gene expression profiles when tested in breast cancer cell lines, confirming its role as a negative control .
The synthesis of GSK9311 involves several key steps:
GSK9311 is primarily utilized in research settings as a negative control for studies involving bromodomain inhibitors. Its role is crucial in validating experimental results obtained with more potent inhibitors like GSK6853. By providing a baseline for comparison, researchers can better assess the specific effects and mechanisms of action associated with active compounds targeting bromodomains in cancer therapy and other applications .
Interaction studies involving GSK9311 focus on its comparative inactivity against other bromodomain inhibitors. By using GSK9311 alongside active compounds such as GSK6853, researchers can elucidate the specific interactions and pathways affected by bromodomain inhibition. These studies often involve techniques like chromatin immunoprecipitation sequencing (ChIP-seq) to analyze binding affinities and downstream effects on gene expression .
GSK9311's uniqueness lies in its function as a negative control within the context of bromodomain research. Below are several similar compounds for comparison:
Compound Name | Description | Biological Activity |
---|---|---|
GSK6853 | A potent inhibitor of BRPF1 bromodomain | Induces significant changes in cell proliferation and gene expression |
A-196 | A selective inhibitor of bromodomains | Exhibits strong anti-cancer properties |
PFI-4 | Another bromodomain inhibitor | Known for its efficacy against various cancer types |
I-CBP112 | Inhibitor targeting CBP/p300 bromodomains | Demonstrates significant anti-tumor activity |